molecular formula C5H3BrLiNO2S B2797003 lithium(1+) ion 4-bromo-5-methyl-1,3-thiazole-2-carboxylate CAS No. 2137629-67-3

lithium(1+) ion 4-bromo-5-methyl-1,3-thiazole-2-carboxylate

Cat. No.: B2797003
CAS No.: 2137629-67-3
M. Wt: 227.99
InChI Key: RHPKPRODHHQXTE-UHFFFAOYSA-M
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Description

lithium(1+) ion 4-bromo-5-methyl-1,3-thiazole-2-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a lithium ion, a bromine atom, and a carboxylate group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of lithium(1+) ion 4-bromo-5-methyl-1,3-thiazole-2-carboxylate typically involves the reaction of 4-bromo-5-methyl-1,3-thiazole-2-carboxylic acid with a lithium salt. The reaction is carried out in an appropriate solvent under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield and purity .

Chemical Reactions Analysis

lithium(1+) ion 4-bromo-5-methyl-1,3-thiazole-2-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of lithium(1+) ion 4-bromo-5-methyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . The lithium ion may also contribute to the compound’s biological effects by affecting ion channels and neurotransmitter systems.

Comparison with Similar Compounds

lithium(1+) ion 4-bromo-5-methyl-1,3-thiazole-2-carboxylate can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the lithium ion and the bromine atom differentiates it from other thiazole derivatives and influences its reactivity and applications .

Properties

IUPAC Name

lithium;4-bromo-5-methyl-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S.Li/c1-2-3(6)7-4(10-2)5(8)9;/h1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPKPRODHHQXTE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=C(N=C(S1)C(=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrLiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137629-67-3
Record name lithium 4-bromo-5-methyl-1,3-thiazole-2-carboxylate
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